
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions, a methyl group at the 2 position, and an amine group at the 3 position of the dihydrobenzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂), and electrophiles (RCOCl) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoroquinones or difluorobenzofuran oxides.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Difluoro-2-methylbenzofuran: Lacks the amine group at the 3 position.
2-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atoms at the 4 and 7 positions.
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the methyl group at the 2 position.
Uniqueness
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of its fluorine atoms, methyl group, and amine group, which confer specific chemical and biological properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine in a laboratory setting?
- Methodology :
-
Stepwise fluorination : Start with a 2,3-dihydrobenzofuran-3-amine scaffold (e.g., via Buchwald–Hartwig amination) . Introduce fluorine atoms at positions 4 and 7 using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) and subsequent quenching with N-fluorobenzenesulfonimide (NFSI) .
-
Methylation : Incorporate the 2-methyl group via alkylation with methyl iodide under basic conditions (e.g., NaH/THF) .
-
Purification : Recrystallize using ethanol/water mixtures to achieve >95% purity.
- Key Data :
Step | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Fluorination (DoM) | 60–70 | 90 | |
Methylation | 80–85 | 95 |
Q. How can NMR spectroscopy be optimized to characterize the stereochemistry and substitution pattern of this compound?
- Methodology :
- 1H NMR : Focus on splitting patterns of the dihydrobenzofuran protons (δ 2.5–4.0 ppm). The 2-methyl group typically appears as a singlet (δ 1.2–1.5 ppm) .
- 19F NMR : Peaks for 4- and 7-fluorine substituents appear between δ -110 to -120 ppm; coupling constants (J ~8–12 Hz) confirm para/ortho relationships .
- NOESY : Use to resolve stereochemistry at the 3-amine position by observing spatial proximity between the NH2 group and adjacent protons .
Advanced Research Questions
Q. What strategies ensure regioselective fluorination at the 4- and 7-positions of the benzofuran core?
- Methodology :
-
Directed ortho-metalation : Utilize tert-butyloxycarbonyl (Boc)-protected amine to direct metalation at specific positions. Sequential fluorination at 4- and 7-positions requires precise temperature control (-78°C) and stoichiometric NFSI .
-
Electrophilic fluorination : Alternative approaches with Selectfluor® may lead to over-fluorination; thus, protective group strategies (e.g., silyl ethers) are critical .
- Challenges : Competing fluorination at positions 5 or 6 may occur if directing groups are improperly positioned.
Q. How can computational chemistry predict the biological activity of this compound against specific enzyme targets?
- Methodology :
-
Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or kinase targets. The difluoro motif enhances electronegativity, potentially improving binding affinity .
-
DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic/electrophilic environments .
-
MD simulations : Evaluate stability of the benzofuran-amine scaffold in aqueous solutions (e.g., using GROMACS) .
Q. What are the implications of conflicting spectral data (e.g., NMR vs. X-ray crystallography) in confirming the structure?
- Methodology :
-
X-ray crystallography : Resolves ambiguities in stereochemistry. For example, the 3-amine group’s configuration (R/S) can be definitively assigned via crystal structure analysis .
-
Cross-validation : Compare experimental NMR chemical shifts with computed values (e.g., using ACD/Labs or Gaussian) to identify discrepancies caused by solvent effects or dynamic averaging .
- Case Study : In a related compound, X-ray data revealed a chair-like conformation of the dihydrofuran ring, which NMR alone could not resolve .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
4,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c1-4-8(12)7-5(10)2-3-6(11)9(7)13-4/h2-4,8H,12H2,1H3 |
InChI Key |
LVSIZSUERKSSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C=CC(=C2O1)F)F)N |
Origin of Product |
United States |
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